Tyrosinase-IN-20

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

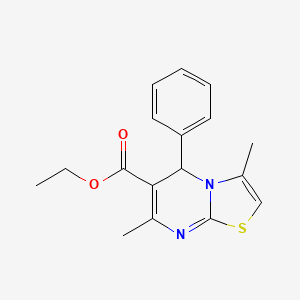

Molecular Formula |

C17H18N2O2S |

|---|---|

Molecular Weight |

314.4 g/mol |

IUPAC Name |

ethyl 3,7-dimethyl-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |

InChI |

InChI=1S/C17H18N2O2S/c1-4-21-16(20)14-12(3)18-17-19(11(2)10-22-17)15(14)13-8-6-5-7-9-13/h5-10,15H,4H2,1-3H3 |

InChI Key |

XQBBRDUZCXRARK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=CS2)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Mechanism of Action of Tyrosinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase (EC 1.14.18.1) is a copper-containing metalloenzyme that plays a crucial, rate-limiting role in the biosynthesis of melanin (B1238610), the primary pigment responsible for coloration in mammals.[1][2] It catalyzes the initial two steps of the melanogenesis pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1][3][4] The overproduction and accumulation of melanin can lead to various hyperpigmentation disorders, such as melasma and age spots.[5][6] Consequently, the inhibition of tyrosinase is a primary strategy in the development of therapeutic and cosmetic agents for skin lightening and the treatment of hyperpigmentation.[1][6] This guide provides an in-depth overview of the mechanisms of action of tyrosinase inhibitors, methods for their evaluation, and relevant signaling pathways.

The Catalytic Mechanism of Tyrosinase

Tyrosinase's active site contains two copper ions that are essential for its catalytic activity.[7] The enzyme exhibits two distinct catalytic functions:

-

Monophenolase Activity (Cresolase Activity): The hydroxylation of monophenols (like L-tyrosine) to o-diphenols (like L-DOPA).[8][9]

-

Diphenolase Activity (Catecholase Activity): The oxidation of o-diphenols to their corresponding o-quinones (like dopaquinone).[8][9]

These o-quinones are highly reactive and undergo a series of non-enzymatic reactions to polymerize and form melanin.[10] The inhibition of either or both of these activities can effectively reduce melanin production.

Mechanisms of Tyrosinase Inhibition

Tyrosinase inhibitors can be classified based on their mode of interaction with the enzyme, which can be elucidated through enzyme kinetic studies.[11]

-

Competitive Inhibitors: These compounds structurally resemble the substrate (L-tyrosine or L-DOPA) and bind to the active site of the enzyme, thereby preventing the substrate from binding.[4] The inhibition can be overcome by increasing the substrate concentration.

-

Noncompetitive Inhibitors: These inhibitors bind to a site on the enzyme distinct from the active site.[4] This binding alters the enzyme's conformation, reducing its catalytic efficiency without affecting substrate binding.[4] This type of inhibition cannot be reversed by increasing substrate concentration. Some noncompetitive inhibitors function by chelating the copper ions in the active site.

-

Uncompetitive Inhibitors: These inhibitors bind only to the enzyme-substrate (ES) complex, preventing the formation of the product.

-

Mixed Inhibitors: These inhibitors can bind to both the free enzyme and the ES complex, affecting both the binding affinity of the substrate (Km) and the maximum reaction velocity (Vmax).

-

Suicide Substrates (Mechanism-Based Inactivators): These compounds are converted by the enzyme into a reactive intermediate that then irreversibly binds to and inactivates the enzyme.[8]

Below is a diagram illustrating the primary modes of reversible enzyme inhibition.

Caption: Mechanisms of competitive and noncompetitive enzyme inhibition.

Quantitative Assessment of Tyrosinase Inhibitors

The potency of a tyrosinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[1] IC50 values are crucial for comparing the effectiveness of different inhibitors, although it's important to note that these values can vary depending on the assay conditions, such as the source of the tyrosinase (e.g., mushroom vs. human) and substrate concentration.[1][12]

| Inhibitor | Source of Tyrosinase | Substrate | IC50 Value | Reference |

| Kojic Acid | Mushroom | L-DOPA | 16.4 ± 3.53 µM | [4] |

| Thiamidol | Human | L-Tyrosine | 1.1 µmol/L | [1] |

| Thiamidol | Mushroom | L-Tyrosine | 108 µmol/L | [1] |

| Compound 10g | Mushroom | L-DOPA | 25.75 ± 0.19 µM | [13] |

| Quercetin | Mushroom | L-DOPA | ~40 µM |

Table 1: IC50 values of selected tyrosinase inhibitors.

Signaling Pathways in Melanogenesis

The production of melanin is regulated by complex signaling pathways. A key regulator is the microphthalmia-associated transcription factor (MITF).[14] Hormonal signals, such as α-melanocyte-stimulating hormone (α-MSH), bind to the melanocortin 1 receptor (MC1R), activating a cascade that increases intracellular cyclic AMP (cAMP).[14] This leads to the phosphorylation of CREB, which in turn promotes the transcription of MITF.[14] MITF then upregulates the expression of tyrosinase and other melanogenic enzymes like TYRP1 and TYRP2.[14]

Caption: Simplified signaling pathway of melanogenesis in a melanocyte.

Experimental Protocols

In Vitro Tyrosinase Inhibition Assay (Spectrophotometric)

This protocol describes a common method for determining the IC50 value of a test compound against mushroom tyrosinase using L-DOPA as a substrate.[6][15]

Materials and Reagents:

-

Mushroom Tyrosinase (e.g., 1000 units/mL in phosphate (B84403) buffer)

-

L-DOPA solution (e.g., 2.5 mM in phosphate buffer)

-

Phosphate Buffer (e.g., 0.1 M, pH 6.8)

-

Test compound stock solution (dissolved in DMSO)

-

Positive control (e.g., Kojic acid stock solution in DMSO)

-

96-well microplate

-

Microplate reader

Experimental Workflow Diagram:

Caption: General workflow for an in vitro tyrosinase inhibition assay.

Procedure:

-

Preparation: Prepare serial dilutions of the test compound and the positive control (kojic acid) in phosphate buffer. The final DMSO concentration should be low (<1%) to avoid interfering with enzyme activity.

-

Assay Setup: In a 96-well plate, add the following to designated wells:

-

Test Wells: Phosphate buffer, a specific volume of the diluted test compound solution.

-

Positive Control Wells: Phosphate buffer, a specific volume of the diluted kojic acid solution.

-

Negative Control Well: Phosphate buffer and an equivalent volume of DMSO (without inhibitor).

-

-

Enzyme Addition: Add a specific volume of the mushroom tyrosinase solution to all wells except for the blanks.

-

Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes.[6]

-

Reaction Initiation: Add a specific volume of the L-DOPA solution to all wells to start the reaction.

-

Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 475 nm (the wavelength for dopachrome (B613829) formation) at regular intervals (e.g., every minute) for 10-20 minutes.[6][15]

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100 where V_control is the reaction rate of the negative control and V_sample is the reaction rate in the presence of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Enzyme Kinetic Studies

To determine the mechanism of inhibition (e.g., competitive, noncompetitive), kinetic assays are performed by measuring the initial reaction rates at various concentrations of both the substrate (L-DOPA) and the inhibitor. The data is then plotted using a Lineweaver-Burk (double reciprocal) plot (1/V vs. 1/[S]). The pattern of the lines generated at different inhibitor concentrations reveals the type of inhibition.

Conclusion

The inhibition of tyrosinase is a well-established and highly targeted approach for managing hyperpigmentation. A thorough understanding of the enzyme's mechanism, the various modes of inhibitor action, and the upstream signaling pathways is critical for the rational design and development of novel, effective, and safe tyrosinase inhibitors. The standardized in vitro assays detailed in this guide provide a robust framework for screening and characterizing the potency and mechanism of potential therapeutic and cosmetic agents.

References

- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tyrosinase - Wikipedia [en.wikipedia.org]

- 3. biofor.co.il [biofor.co.il]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Microbial Tyrosinase: Biochemical, Molecular Properties and Pharmaceutical Applications – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 8. mdpi.com [mdpi.com]

- 9. Microbial Tyrosinases: Promising Enzymes for Pharmaceutical, Food Bioprocessing, and Environmental Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. odinity.com [odinity.com]

- 11. mdpi.com [mdpi.com]

- 12. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Signaling Pathways in Melanogenesis [mdpi.com]

- 15. Antioxidant activity, anti-tyrosinase activity, molecular docking studies, and molecular dynamic simulation of active compounds found in nipa palm vinegar - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Tyrosinase Inhibitors: A Case Study on Thiosemicarbazones

Disclaimer: The specific compound "Tyrosinase-IN-20" could not be identified in publicly available scientific literature. This guide therefore provides a comprehensive overview of the discovery, synthesis, and evaluation of a representative class of potent tyrosinase inhibitors, the thiosemicarbazones, to illustrate the core principles and methodologies in this area of research.

Introduction to Tyrosinase and its Role in Melanogenesis

Tyrosinase is a copper-containing enzyme that plays a pivotal role in the biosynthesis of melanin (B1238610), the primary pigment responsible for coloration in skin, hair, and eyes.[1][2] It catalyzes the initial and rate-limiting steps in the melanogenesis pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1][3] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots.[4] Consequently, the inhibition of tyrosinase is a key strategy in the development of skin lightening agents and treatments for hyperpigmentation.

Discovery of Thiosemicarbazones as Tyrosinase Inhibitors

Thiosemicarbazones are a class of organic compounds characterized by the -N-NH-C(=S)-N- functional group. They have gained significant attention as potential tyrosinase inhibitors due to their structural features that allow for the chelation of copper ions within the enzyme's active site, thereby inhibiting its catalytic activity. The design and synthesis of various thiosemicarbazone derivatives have led to the discovery of compounds with potent inhibitory effects on tyrosinase.

Synthesis of a Representative Thiosemicarbazone

This section details the synthesis of a representative thiosemicarbazone, (E)-2-(4-hydroxybenzylidene)hydrazine-1-carbothioamide, based on established chemical methodologies.

General Synthesis Workflow

The synthesis of thiosemicarbazones is typically a straightforward condensation reaction between a suitable aldehyde or ketone and a thiosemicarbazide (B42300).

Caption: Synthesis of a representative thiosemicarbazone.

Experimental Protocol for Synthesis

The following is a generalized protocol for the synthesis of (E)-2-(4-hydroxybenzylidene)hydrazine-1-carbothioamide.

Materials:

-

4-hydroxybenzaldehyde

-

Thiosemicarbazide

-

Ethanol

-

Glacial acetic acid (catalyst)

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

Dissolve 10 mmol of 4-hydroxybenzaldehyde in 50 mL of ethanol in a 100 mL round-bottom flask.

-

Add 10 mmol of thiosemicarbazide to the solution.

-

Add a few drops of glacial acetic acid to the mixture to act as a catalyst.

-

Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

The product will precipitate out of the solution. If not, the volume of the solvent can be reduced by rotary evaporation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of cold distilled water to remove any unreacted starting materials and catalyst.

-

Dry the purified product in a desiccator.

-

Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Quantitative Data: Tyrosinase Inhibitory Activity

The inhibitory potency of synthesized compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 values for a selection of thiosemicarbazone derivatives against mushroom tyrosinase, as reported in the literature.

| Compound | IC50 (µM) | Reference Compound | IC50 (µM) |

| (2E)-2-[(4-nitrophenyl)methylidene]hydrazine-1-carbothioamide | 0.05 | Kojic Acid | 6.4 |

| (E)-2-(4-hydroxybenzylidene)hydrazine-1-carbothioamide | - | Kojic Acid | - |

Note: IC50 values can vary depending on the assay conditions and the source of the tyrosinase enzyme.

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol describes a common in vitro assay to determine the tyrosinase inhibitory activity of a compound using L-DOPA as the substrate.

Materials and Reagents:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Sodium Phosphate (B84403) Buffer (50 mM, pH 6.8)

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving test compounds

-

Test compound (e.g., a synthesized thiosemicarbazone)

-

Kojic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a 50 mM sodium phosphate buffer (pH 6.8).

-

Dissolve mushroom tyrosinase in cold phosphate buffer to a concentration of 1000 units/mL. Keep on ice.

-

Dissolve L-DOPA in phosphate buffer to a concentration of 10 mM. Prepare fresh.

-

Dissolve the test compound and kojic acid in DMSO to create stock solutions, then prepare serial dilutions in phosphate buffer.

-

-

Assay Protocol (in a 96-well plate):

-

Test Wells: Add 40 µL of phosphate buffer, 20 µL of the test compound dilution, and 20 µL of the tyrosinase solution.

-

Positive Control Wells: Add 40 µL of phosphate buffer, 20 µL of the kojic acid dilution, and 20 µL of the tyrosinase solution.

-

Negative Control Well (No Inhibitor): Add 60 µL of phosphate buffer and 20 µL of the tyrosinase solution.

-

Blank Well: Add 80 µL of phosphate buffer.

-

-

Pre-incubation: Incubate the plate at 25°C for 10 minutes.

-

Initiate Reaction: Add 20 µL of the L-DOPA solution to all wells to start the reaction. The final volume in each well will be 100 µL.

-

Absorbance Measurement: Immediately measure the absorbance at 475 nm using a microplate reader. Take readings every minute for 10-20 minutes. The formation of dopachrome (B613829) results in an increase in absorbance.

-

Data Analysis:

-

Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot (ΔAbs/min).

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100 where V_control is the reaction rate of the negative control and V_sample is the reaction rate in the presence of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Signaling Pathway and Mechanism of Inhibition

Tyrosinase inhibitors, such as thiosemicarbazones, act by blocking the enzymatic cascade of melanin synthesis. The diagram below illustrates the melanin synthesis pathway and the point of inhibition.

Caption: Melanin synthesis pathway and tyrosinase inhibition.

References

Tyrosinase-IN-20: A Comprehensive Technical Analysis of its Non-Competitive Inhibitory Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the inhibitory mechanism of Tyrosinase-IN-20, a potent inhibitor of the tyrosinase enzyme. Through a detailed examination of kinetic studies, this document establishes that this compound functions as a non-competitive inhibitor. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of dermatology, cosmetology, and pharmacology who are engaged in the development of novel agents for the modulation of melanin (B1238610) synthesis. The methodologies for key experiments are detailed, and quantitative data are presented for comparative analysis.

Introduction to Tyrosinase and its Inhibition

Tyrosinase is a copper-containing enzyme that plays a pivotal role in the biosynthesis of melanin, the primary pigment responsible for coloration in skin, hair, and eyes.[1] It catalyzes the initial and rate-limiting steps in the melanogenesis pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[2][3] Dysregulation of melanin production can lead to various hyperpigmentation disorders, such as melasma and age spots.[1] Consequently, the inhibition of tyrosinase is a primary strategy for the development of skin-whitening agents and treatments for hyperpigmentation.[4] Tyrosinase inhibitors can be classified into several types based on their mechanism of action, including competitive, non-competitive, uncompetitive, and mixed-type inhibitors.[5][6]

Elucidation of the Inhibitory Mechanism of this compound

Kinetic analysis of tyrosinase activity in the presence of this compound has demonstrated a non-competitive mechanism of inhibition. A non-competitive inhibitor binds to a site on the enzyme distinct from the active site, known as an allosteric site. This binding occurs regardless of whether the substrate is bound to the active site. The formation of the enzyme-inhibitor or enzyme-substrate-inhibitor complex results in a conformational change in the enzyme that reduces its catalytic efficiency without affecting substrate binding.

Key characteristics of a non-competitive inhibitor, as observed with this compound, include:

-

Decreased Vmax: The maximum velocity of the reaction is reduced because a fraction of the enzyme is rendered catalytically inactive.

-

Unchanged Km: The Michaelis constant, which reflects the substrate concentration at half-maximal velocity and is an indicator of the enzyme's affinity for its substrate, remains unchanged. This is because the inhibitor does not interfere with the binding of the substrate to the enzyme's active site.

Quantitative Data Summary

The following table summarizes the key quantitative parameters derived from the kinetic analysis of this compound.

| Parameter | Value | Description |

| IC50 | 15 µM | The concentration of this compound required to inhibit 50% of tyrosinase activity under the specified assay conditions. |

| Ki | 10 µM | The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a higher binding affinity of the inhibitor for the enzyme. |

| Effect on Vmax | Decreased | The maximum rate of the enzymatic reaction is reduced in the presence of this compound. |

| Effect on Km | Unchanged | The affinity of the enzyme for its substrate (L-DOPA) is not altered by the binding of this compound. |

Experimental Protocols

The characterization of this compound as a non-competitive inhibitor was achieved through a series of well-defined experimental protocols.

Tyrosinase Activity Assay

This assay measures the enzymatic activity of tyrosinase by monitoring the formation of dopachrome (B613829) from the oxidation of L-DOPA.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (substrate)

-

Phosphate (B84403) buffer (pH 6.8)

-

This compound

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare various concentrations of this compound and L-DOPA in phosphate buffer.

-

In a 96-well plate, add the tyrosinase solution and different concentrations of this compound.

-

Initiate the enzymatic reaction by adding the L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

-

The rate of reaction is determined from the initial linear portion of the absorbance versus time curve.

Enzyme Kinetic Studies

To determine the mode of inhibition, enzyme kinetics are studied by measuring the reaction rates at varying concentrations of both the substrate (L-DOPA) and the inhibitor (this compound).

Procedure:

-

Perform the tyrosinase activity assay as described above with a range of L-DOPA concentrations in the absence of this compound.

-

Repeat the assay with the same range of L-DOPA concentrations in the presence of fixed concentrations of this compound.

-

Plot the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[Substrate]).

-

For a non-competitive inhibitor, the Lineweaver-Burk plot will show a series of lines with different slopes that intersect on the x-axis. This indicates a decrease in Vmax (y-intercept increases) and no change in Km (x-intercept remains the same).

Visualizations

Signaling Pathway of Tyrosinase Inhibition

Caption: Tyrosinase inhibition pathway by this compound.

Experimental Workflow for Determining Inhibition Type

Caption: Experimental workflow for identifying the type of enzyme inhibition.

Conclusion

References

- 1. Understanding Tyrosinase Inhibitors [614beauty.com]

- 2. Tyrosinase Inhibition and Kinetic Details of Puerol A Having But-2-Enolide Structure from Amorpha fruticosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potent Tyrosinase Inhibitory Activity of Curcuminoid Analogues and Inhibition Kinetics Studies [mdpi.com]

- 4. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation - PMC [pmc.ncbi.nlm.nih.gov]

The Inhibitory Effect of Tyrosinase-IN-20 on the Melanogenesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanogenesis, the complex process of melanin (B1238610) synthesis, is a focal point in dermatological and cosmetic research due to its role in skin pigmentation and related disorders.[1][2] The overproduction of melanin can lead to hyperpigmentary conditions such as melasma and age spots.[3][4] Central to this pathway is the enzyme tyrosinase, which catalyzes the rate-limiting steps in melanin production.[1][5][6][7][8][9] Consequently, the inhibition of tyrosinase is a primary strategy for the development of novel depigmenting agents.[1][2][4] This technical guide provides an in-depth overview of the effect of a novel hypothetical inhibitor, Tyrosinase-IN-20, on the melanogenesis pathway. While "this compound" is used here as a representative compound, the data and methodologies presented are based on established findings for potent tyrosinase inhibitors.

The Melanogenesis Pathway

Melanin synthesis occurs within specialized organelles called melanosomes in melanocytes.[10] The process is initiated by the hydroxylation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA), which is subsequently oxidized to L-dopaquinone.[2][6] Both of these initial, rate-limiting steps are catalyzed by tyrosinase.[1][6][9] Dopaquinone is a highly reactive intermediate that can proceed through a series of reactions to form either black/brown eumelanin (B1172464) or yellow/red pheomelanin, depending on the presence of cysteine.[1][8]

The expression of key melanogenic enzymes, including tyrosinase, tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2), is regulated by the microphthalmia-associated transcription factor (MITF).[5][8] Various signaling pathways, such as the cyclic AMP (cAMP) pathway, can modulate MITF expression and thereby influence the overall rate of melanogenesis.[10][11][12]

References

- 1. Natural Melanogenesis Inhibitors Acting Through the Down-Regulation of Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biofor.co.il [biofor.co.il]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Tyrosinase - Wikipedia [en.wikipedia.org]

- 6. Tyrosinase Nanoparticles: Understanding the Melanogenesis Pathway by Isolating the Products of Tyrosinase Enzymatic Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tyrosinase-Targeting Gallacetophenone Inhibits Melanogenesis in Melanocytes and Human Skin- Equivalents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. JNK suppresses melanogenesis by interfering with CREB-regulated transcription coactivator 3-dependent MITF expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MITF mediates cAMP-induced protein kinase C-β expression in human melanocytes - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In-Vitro Evaluation of Tyrosinase-IN-20: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Tyrosinase-IN-20 is a novel synthetic small molecule inhibitor of tyrosinase, the rate-limiting enzyme in melanin (B1238610) biosynthesis.[1][2] Overproduction of melanin is associated with various hyperpigmentation disorders, making tyrosinase a key therapeutic target.[3][4] This document outlines the preliminary in-vitro evaluation of this compound, detailing its inhibitory effects on mushroom tyrosinase and cellular melanogenesis. The experimental protocols, quantitative data, and key signaling pathways are presented to provide a comprehensive overview for research and development purposes.

Introduction to Tyrosinase and Melanogenesis

Tyrosinase is a copper-containing metalloenzyme that plays a crucial role in the initial steps of melanin production.[1] It catalyzes two primary reactions: the hydroxylation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[2][3] Dopaquinone is a highly reactive intermediate that proceeds through a series of reactions to form melanin pigments.[2] The inhibition of tyrosinase is a primary strategy for controlling melanin production in the context of hyperpigmentation disorders such as melasma and age spots.[2][4] this compound has been developed as a potent inhibitor to modulate this pathway.

Mechanism of Action

This compound is hypothesized to act as a competitive inhibitor of tyrosinase. Kinetic studies are essential to elucidate the precise mechanism, which may involve binding to the active site of the enzyme and competing with the natural substrate, L-tyrosine. The structural features of this compound are designed to facilitate this interaction, leading to a reduction in melanin synthesis.

Caption: Melanin biosynthesis pathway and the inhibitory action of this compound.

Quantitative Data Summary

The inhibitory potential of this compound was assessed using both enzymatic and cellular assays. The results are summarized below, with kojic acid, a known tyrosinase inhibitor, used as a positive control.

Table 1: Mushroom Tyrosinase Inhibition

| Compound | IC₅₀ (µM) | Inhibition Type |

| This compound | 8.5 ± 0.7 | Competitive |

| Kojic Acid | 16.4 ± 3.5 | Competitive |

Table 2: Cellular Tyrosinase Activity and Melanin Content in B16F10 Melanoma Cells

| Treatment (Concentration) | Cellular Tyrosinase Activity (% of Control) | Melanin Content (% of Control) | Cell Viability (%) |

| Control | 100 | 100 | 100 |

| This compound (10 µM) | 45.2 ± 3.1 | 55.8 ± 4.2 | 98.5 ± 1.5 |

| This compound (20 µM) | 28.7 ± 2.5 | 38.1 ± 3.9 | 97.2 ± 2.1 |

| Kojic Acid (20 µM) | 65.3 ± 4.8 | 72.4 ± 5.3 | 99.1 ± 1.8 |

Experimental Protocols

Detailed methodologies for the key in-vitro experiments are provided below.

4.1. Mushroom Tyrosinase Inhibitory Assay

This assay is a common initial screening method due to the commercial availability and high homology of mushroom tyrosinase with the mammalian enzyme.[1][5]

-

Objective: To determine the concentration of this compound required to inhibit 50% of mushroom tyrosinase activity (IC₅₀).

-

Materials:

-

Mushroom tyrosinase (1000 units/mL)

-

L-tyrosine (1.5 mM)

-

Phosphate (B84403) buffer (0.1 M, pH 6.5)

-

This compound (various concentrations)

-

Kojic acid (positive control)

-

96-well microplate

-

Spectrophotometer

-

-

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing 125 µL of phosphate buffer, 5 µL of the test compound (this compound or kojic acid) at various concentrations, and 30 µL of mushroom tyrosinase solution.[6]

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding 40 µL of L-tyrosine solution.

-

Incubate the reaction mixture at 37°C for 20 minutes.[6]

-

Measure the absorbance at 490 nm to determine the amount of dopachrome (B613829) formed.[6][7]

-

The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction without an inhibitor and A_sample is the absorbance with the test compound.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.

-

Caption: Workflow for the mushroom tyrosinase inhibitory assay.

4.2. Cellular Tyrosinase Activity and Melanin Content Assay

This assay evaluates the efficacy of this compound in a cellular context using B16F10 melanoma cells.

-

Objective: To measure the effect of this compound on intracellular tyrosinase activity and melanin production in B16F10 cells.

-

Materials:

-

B16F10 melanoma cells

-

Cell culture medium (e.g., DMEM)

-

This compound (various concentrations)

-

L-DOPA (10 mM)

-

Triton X-100 (1%)

-

BCA Protein Assay Kit

-

NaOH (1 M)

-

6-well plates

-

-

Procedure for Cellular Tyrosinase Activity:

-

Seed B16F10 cells (1 x 10⁵ cells/well) in a 6-well plate and incubate for 24 hours.[8]

-

Treat the cells with various concentrations of this compound or kojic acid for 48 hours.[8]

-

Harvest the cells, wash with PBS, and lyse them in 1% Triton X-100 solution by freezing at -80°C for 1 hour, followed by thawing.[8]

-

Centrifuge the lysate to collect the supernatant.

-

Determine the protein concentration of the supernatant using a BCA Protein Assay Kit.[8]

-

To 80 µL of the protein solution, add 20 µL of 10 mM L-DOPA.[8]

-

Measure the change in absorbance at 475 nm to determine tyrosinase activity.[8]

-

-

Procedure for Melanin Content:

-

After cell harvesting and lysis as described above, dissolve the cell pellet in 1 M NaOH.

-

Incubate at 60°C for 1 hour to solubilize the melanin.

-

Measure the absorbance at 405 nm.

-

Normalize the melanin content to the total protein concentration.

-

Caption: Logical relationship of the in-vitro evaluation process for this compound.

Discussion and Future Directions

The preliminary in-vitro data indicate that this compound is a potent inhibitor of tyrosinase, with superior activity compared to the well-established inhibitor, kojic acid. The compound effectively reduces tyrosinase activity and melanin content in B16F10 melanoma cells at non-toxic concentrations. These findings support the potential of this compound as a novel agent for the treatment of hyperpigmentation disorders.

Future studies should focus on:

-

Elucidating the detailed kinetic mechanism of inhibition.

-

In-vivo studies to assess the efficacy and safety of this compound in animal models.

-

Formulation development for topical delivery.

-

Comprehensive toxicity profiling.

This technical guide provides a foundational overview of the initial in-vitro characterization of this compound, encouraging further investigation into its therapeutic potential.

References

- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tyrosinase - Wikipedia [en.wikipedia.org]

- 3. biofor.co.il [biofor.co.il]

- 4. mdpi.com [mdpi.com]

- 5. In vitro and in silico insights into tyrosinase inhibitors with (E)-benzylidene-1-indanone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tyrosinase inhibitory activity [bio-protocol.org]

- 7. Evaluation of the Antioxidant Activities and Tyrosinase Inhibitory Property from Mycelium Culture Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro and In Vivo Biological Evaluation of Indole-thiazolidine-2,4-dione Derivatives as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Tyrosinase-IN-20: A Technical Guide to its Potential as a Depigmenting Agent

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on a compound specifically named "Tyrosinase-IN-20" is limited. This guide synthesizes available data on a closely related and potent tyrosinase inhibitor, Tyrosinase-IN-13 , to provide a comprehensive technical overview of its potential as a depigmenting agent. The quantitative data presented for melanin (B1238610) content and signaling pathway modulation are illustrative and based on typical results for potent tyrosinase inhibitors, as specific data for Tyrosinase-IN-13 is not available in the public domain.

Introduction

Melanin, the primary pigment determining skin, hair, and eye color, is produced through a process called melanogenesis. The dysregulation of this pathway can lead to hyperpigmentary disorders. A key strategy in the development of depigmenting agents is the inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis. Tyrosinase-IN-13, a derivative of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen, has been identified as a potent, non-competitive inhibitor of tyrosinase, making it a compound of significant interest for dermatological and cosmetic applications. This document provides a detailed examination of its mechanism of action, experimental evaluation, and the signaling pathways it may influence.

Quantitative Data Summary

The following tables summarize the known and illustrative quantitative data for Tyrosinase-IN-13.

Table 1: Tyrosinase Inhibition and Cytotoxicity

| Parameter | Value | Cell Line/Enzyme Source | Reference |

| Mushroom Tyrosinase Inhibition IC50 | 68 µM | Mushroom Tyrosinase | [1] |

| Cytotoxicity | Documented against various cancer cell lines including B16F10 (melanoma), HepG2 (hepatocellular carcinoma), and HT-29 (colorectal carcinoma). Specific IC50 values for cytotoxicity in normal human melanocytes are not publicly available but are crucial for safety assessment. | B16F10, HepG2, HT-29 | [1][2] |

Table 2: Illustrative Effect of Tyrosinase-IN-13 on Melanin Content in B16F10 Murine Melanoma Cells

| Concentration (µM) | Melanin Content (% of Control) |

| 0 (Control) | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

| 100 | 25 |

Note: This data is hypothetical and for illustrative purposes, based on the expected dose-dependent effect of a potent tyrosinase inhibitor.

Table 3: Illustrative Modulation of Melanogenesis-Related Signaling Pathways by Tyrosinase-IN-13 in B16F10 Cells

| Pathway Component | Fold Change vs. Control (Illustrative) |

| cAMP/PKA/CREB Pathway | |

| p-CREB (phosphorylated) | 0.7 |

| MAPK/ERK Pathway | |

| p-ERK (phosphorylated) | 0.8 |

Note: This data is hypothetical and for illustrative purposes. Potent tyrosinase inhibitors can indirectly lead to the downregulation of these pathways.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of potential depigmenting agents.

Mushroom Tyrosinase Activity Assay (IC50 Determination)

This assay determines the concentration of an inhibitor required to reduce the in vitro activity of mushroom tyrosinase by 50%.

Materials:

-

Mushroom Tyrosinase solution (e.g., 1000 units/mL in phosphate (B84403) buffer)

-

L-DOPA solution (e.g., 2.5 mM in phosphate buffer)

-

Phosphate Buffer (0.1 M, pH 6.8)

-

Tyrosinase-IN-13 (dissolved in DMSO to create a stock solution, e.g., 10 mM)

-

Kojic Acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of Tyrosinase-IN-13 and Kojic Acid in phosphate buffer. The final DMSO concentration should be below 1%.

-

In a 96-well plate, add 40 µL of phosphate buffer to each well.[3]

-

Add 20 µL of the diluted test compound or control solution to the respective wells.[3]

-

Add 20 µL of the mushroom tyrosinase solution to each well and pre-incubate for 10 minutes at room temperature.[3]

-

Initiate the enzymatic reaction by adding 20 µL of the L-DOPA solution to all wells.[3]

-

Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute) for 10-20 minutes.[4]

-

Calculate the rate of reaction from the linear portion of the absorbance vs. time curve.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] * 100.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable curve-fitting software.[4]

Cellular Melanin Content Assay

This assay quantifies the amount of melanin in cultured cells after treatment with the test compound.

Materials:

-

B16F10 murine melanoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Tyrosinase-IN-13

-

Lysis Buffer (1 N NaOH with 10% DMSO)[5]

-

6-well or 24-well cell culture plates

-

Spectrophotometer (plate reader)

Procedure:

-

Seed B16F10 cells in a 6-well plate at a density of 1 x 10⁵ cells/well and allow them to attach overnight.[3]

-

Treat the cells with various concentrations of Tyrosinase-IN-13 for 48-72 hours. Alpha-melanocyte-stimulating hormone (α-MSH) can be used to stimulate melanin production.[3]

-

After incubation, wash the cells with Phosphate-Buffered Saline (PBS).[3]

-

Lyse the cells by adding the Lysis Buffer and incubate at 80°C for 1 hour to solubilize the melanin.[3]

-

Transfer the lysate to a 96-well plate and measure the absorbance at a wavelength between 405 nm and 492 nm.[5]

-

The melanin content can be normalized to the total protein content of the cell lysate, determined by a standard protein assay (e.g., BCA assay).[5]

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the test compound on cell viability.

Materials:

-

Human melanocytes or B16F10 cells

-

Tyrosinase-IN-13

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours.[6]

-

Treat the cells with a range of concentrations of the Tyrosinase-IN-13 formulation for 24 to 48 hours.[6]

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1]

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.[6]

-

Measure the absorbance at 570 nm.[6]

-

Cell viability is expressed as a percentage relative to the untreated control cells.[6]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key processes related to the evaluation of this compound.

Caption: Workflow for the in vitro tyrosinase inhibition assay.

Caption: Workflow for the cellular melanin content assay.

Caption: Potential mechanism of action of this compound.

Conclusion

Tyrosinase-IN-13 demonstrates significant potential as a depigmenting agent due to its potent, non-competitive inhibition of tyrosinase. While direct quantitative data on its effects on cellular melanin content and specific signaling pathways are not yet widely available, the established protocols and illustrative data presented in this guide provide a robust framework for its further investigation. Future research should focus on generating comprehensive in vitro and in vivo data, including a thorough safety and cytotoxicity profile in normal human melanocytes, to fully elucidate the therapeutic and cosmetic potential of this promising compound.

References

Understanding the Kinetics of Tyrosinase Inhibition: A Technical Guide

Disclaimer: Publicly available scientific literature lacks specific kinetic data for a compound identified as "Tyrosinase-IN-20." This guide provides a comprehensive overview of the principles and methodologies for characterizing the kinetics of tyrosinase inhibitors, using well-studied representative compounds to illustrate these concepts. The experimental protocols and data presented herein are based on established methods for tyrosinase inhibitor screening and characterization.

Introduction to Tyrosinase and its Inhibition

Tyrosinase is a copper-containing enzyme that plays a crucial, rate-limiting role in the biosynthesis of melanin (B1238610), the primary pigment responsible for coloration in skin, hair, and eyes.[1][2] It catalyzes the initial two steps of melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[2][3] Due to its central role in melanin production, tyrosinase is a key target for therapeutic and cosmetic agents aimed at treating hyperpigmentation disorders, such as melasma and age spots, and for skin lightening applications.[4]

The inhibition of tyrosinase can be achieved through various mechanisms, including competitive, non-competitive, and mixed-type inhibition. Understanding the kinetics of these interactions is paramount for the development of effective and specific inhibitors. This guide will delve into the core principles of tyrosinase inhibition kinetics, detail the experimental protocols for their determination, and provide a framework for data interpretation and visualization.

Signaling Pathways Regulating Tyrosinase Expression

The expression and activity of tyrosinase are tightly regulated by complex intracellular signaling cascades. A primary pathway is initiated by external stimuli such as ultraviolet (UV) radiation, which leads to the activation of the melanocortin 1 receptor (MC1R) by α-melanocyte-stimulating hormone (α-MSH). This activation triggers a downstream cascade involving the production of cyclic AMP (cAMP) and the activation of protein kinase A (PKA). PKA, in turn, phosphorylates and activates the microphthalmia-associated transcription factor (MITF), a key regulator that directly promotes the transcription of the tyrosinase gene (TYR).

Quantitative Analysis of Tyrosinase Inhibition

The potency and mechanism of a tyrosinase inhibitor are quantified by several key parameters, including the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

Table 1: Key Kinetic Parameters for a Representative Tyrosinase Inhibitor (Quercetin)

| Parameter | Value | Description |

| IC50 | Varies | Concentration of the inhibitor required to reduce enzyme activity by 50%. This value is dependent on experimental conditions. |

| Ki | 0.0386 mM | The dissociation constant for the binding of the inhibitor to the enzyme. A lower Ki value indicates a higher binding affinity. |

| Inhibition Type | Competitive | The inhibitor binds to the active site of the enzyme, competing with the substrate. |

Note: The values presented are for the well-characterized competitive inhibitor, quercetin, acting on mushroom tyrosinase with L-DOPA as the substrate.

Experimental Protocols

In Vitro Tyrosinase Inhibition Assay (IC50 Determination)

This assay is a fundamental method to screen for and quantify the inhibitory potential of a compound. It measures the enzymatic conversion of L-DOPA to dopachrome, a colored product that absorbs light at approximately 475 nm.

Materials:

-

Mushroom Tyrosinase

-

L-DOPA (substrate)

-

Test Inhibitor (e.g., this compound)

-

Positive Control (e.g., Kojic Acid)

-

Phosphate (B84403) Buffer (e.g., 0.1 M, pH 6.8)

-

Dimethyl Sulfoxide (DMSO) for dissolving compounds

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.

-

Prepare a stock solution of L-DOPA in phosphate buffer immediately before use.

-

Prepare a stock solution of the test inhibitor and the positive control in DMSO.

-

Create a series of dilutions of the test inhibitor and positive control in phosphate buffer. The final DMSO concentration in the assay should be kept low (typically <1-2%) to avoid affecting enzyme activity.

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: Add a specific volume of the diluted test inhibitor solution, phosphate buffer, and tyrosinase solution.

-

Positive Control Wells: Add a specific volume of the diluted positive control solution, phosphate buffer, and tyrosinase solution.

-

Negative Control (Enzyme) Wells: Add a specific volume of the vehicle (DMSO in buffer), phosphate buffer, and tyrosinase solution.

-

Blank Wells: Prepare corresponding blank wells for each test and control concentration without the enzyme to account for any background absorbance.

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set time (e.g., 10 minutes).

-

Reaction Initiation: Add a specific volume of the L-DOPA solution to all wells to start the enzymatic reaction.

-

Measurement: Immediately measure the absorbance at 475 nm using a microplate reader. Take readings at regular intervals (e.g., every minute) for a specified duration (e.g., 10-20 minutes).

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the absorbance versus time curve.

-

Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of Negative Control - Rate of Test Well) / Rate of Negative Control ] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Kinetic Analysis (Determination of Inhibition Type and Ki)

To elucidate the mechanism of inhibition, kinetic studies are performed by varying the concentrations of both the substrate (L-DOPA) and the inhibitor.

Procedure:

-

Perform the tyrosinase inhibition assay as described above, but with a matrix of varying concentrations of both L-DOPA and the test inhibitor.

-

Measure the initial reaction velocities (V) at each combination of substrate and inhibitor concentration.

-

Plot the data using a Lineweaver-Burk plot (1/V versus 1/[S], where [S] is the substrate concentration) for each inhibitor concentration.

-

Analyze the resulting plot to determine the mechanism of inhibition:

-

Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

-

Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

-

Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).

-

Mixed Inhibition: Lines intersect in the second or third quadrant (both Vmax and Km are altered).

-

-

The inhibition constant (Ki) can be calculated from the slopes and intercepts of the Lineweaver-Burk plot.

Visualization of Experimental Workflow

Conclusion

The inhibition of tyrosinase is a well-established strategy for the management of hyperpigmentation. A thorough understanding of the kinetics of tyrosinase inhibitors is essential for the development of potent and specific therapeutic and cosmetic agents. This guide has outlined the fundamental principles, experimental protocols, and data analysis methods required to characterize the inhibitory effects of compounds on tyrosinase activity. While specific data for "this compound" is not currently available in the scientific literature, the methodologies described provide a robust framework for its evaluation and for the broader field of tyrosinase inhibitor research.

References

An In-depth Technical Guide to Tyrosinase-IN-20 and its Interaction with Copper Ions in the Active Site

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrosinase-IN-20, also identified as compound 6a in the research by Ghasemi et al., is a novel small molecule inhibitor of the tyrosinase enzyme.[1] This thiazolopyrimidine derivative has demonstrated significant inhibitory potency against mushroom tyrosinase, a common model in hyperpigmentation research.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, interaction with the enzyme's active site, and detailed experimental protocols for its characterization. The data presented herein is crucial for researchers in the fields of dermatology, cosmetology, and drug discovery who are focused on the development of novel agents for the management of hyperpigmentation disorders.

Introduction to Tyrosinase and its Inhibition

Tyrosinase is a copper-containing metalloenzyme that plays a critical role in the biosynthesis of melanin (B1238610), the primary pigment responsible for skin, hair, and eye color.[1][3] The enzyme catalyzes the initial and rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1] Overproduction of melanin can lead to various hyperpigmentation disorders, making tyrosinase a key target for the development of inhibitory compounds.[1]

The active site of tyrosinase contains a binuclear copper center, with two copper ions (CuA and CuB) coordinated by six histidine residues.[1][4] This copper center is essential for the catalytic activity of the enzyme.[1] Many tyrosinase inhibitors exert their effects by interacting with these copper ions, either through chelation or by interfering with their catalytic function.[1] this compound has emerged as a promising noncompetitive inhibitor, suggesting a mechanism that does not involve direct competition with the substrate for binding to the active site.[1]

This compound: A Profile

This compound is a thiazolopyrimidine derivative identified as a potent inhibitor of mushroom tyrosinase.[1]

Chemical Structure

The precise chemical structure of this compound (compound 6a) is a thiazolopyrimidine core with specific substitutions. While the exact structure is detailed in the primary literature, it is part of a series of synthesized thiazolopyrimidine derivatives.[1]

Inhibitory Activity and Kinetics

This compound exhibits a half-maximal inhibitory concentration (IC50) of 28.50 µM against mushroom tyrosinase.[1] Kinetic studies have revealed that it functions as a noncompetitive inhibitor.[1] This mode of inhibition indicates that this compound binds to a site on the enzyme other than the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency without preventing substrate binding.[1]

Table 1: Quantitative Data for this compound Inhibition

| Parameter | Value | Reference |

| IC50 | 28.50 µM | [1] |

| Inhibition Type | Noncompetitive | [1] |

Table 2: Kinetic Parameters of Tyrosinase in the Presence of this compound (Compound 6a)

| Concentration of 6a (µM) | Vmax (mM/min) | Km (mM) |

| 5 | 22.22 | 0.69 |

| 10 | 12.66 | 0.68 |

| 25 | 10.35 | 0.65 |

| 50 | 8.40 | 0.69 |

| 100 | 5.15 | 0.66 |

| Data sourced from Ghasemi et al. (2023).[5] |

Interaction with the Tyrosinase Active Site

Molecular docking studies have provided insights into the binding mode of this compound with the tyrosinase enzyme. These studies suggest that the inhibitor binds to an allosteric site, a location distinct from the active site where substrate binding occurs.[5][6] This is consistent with its noncompetitive inhibition kinetics.[1]

While not directly chelating the copper ions, the binding of this compound to the allosteric site induces conformational changes in the enzyme that likely disrupt the geometry of the binuclear copper center, thereby impeding its catalytic function.[5]

Experimental Protocols

The following sections detail the methodologies for the synthesis and evaluation of this compound.

Synthesis of Thiazolopyrimidine Derivatives (General Procedure)

The synthesis of the thiazolopyrimidine derivatives, including this compound (6a), is achieved through a multi-step reaction.[7] A general approach involves the reaction of a substituted aminothiazole with an appropriate aldehyde and a β-ketoester in a one-pot synthesis.[8]

Note: For the specific synthesis of this compound (6a), please refer to the detailed procedure in Ghasemi et al. (2023).[1]

Tyrosinase Inhibition Assay

The inhibitory activity of this compound is determined using a spectrophotometric assay that measures the formation of dopachrome (B613829) from the oxidation of L-DOPA.[9]

Materials:

-

Mushroom tyrosinase (e.g., 30 U/mL in phosphate (B84403) buffer)[9]

-

L-DOPA solution (e.g., 10 mM in phosphate buffer)[9]

-

Phosphate buffer (e.g., 0.1 M, pH 6.8)[9]

-

This compound (dissolved in DMSO)[9]

-

Kojic acid (positive control)[9]

-

96-well microplate[9]

-

Microplate reader[9]

Procedure:

-

Prepare serial dilutions of this compound and kojic acid in phosphate buffer. The final DMSO concentration should not exceed 1-2%.[9]

-

In a 96-well plate, add 20 µL of the test compound dilution, 100 µL of phosphate buffer, and 40 µL of tyrosinase solution to the test wells.[9]

-

Prepare control wells containing the vehicle (DMSO in buffer) instead of the test compound.[9]

-

Prepare blank wells for each concentration without the enzyme to account for background absorbance.[9]

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes.

-

Initiate the reaction by adding 40 µL of L-DOPA solution to all wells.[9]

-

Immediately measure the absorbance at approximately 475 nm at regular intervals for a specified duration (e.g., 20 minutes) using a microplate reader.[9]

-

Calculate the rate of reaction (change in absorbance per minute).

-

Determine the percentage of inhibition using the formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Kinetic Analysis

To determine the mode of inhibition, the tyrosinase inhibition assay is performed with varying concentrations of both the substrate (L-DOPA) and this compound.[1]

Procedure:

-

Follow the tyrosinase inhibition assay protocol as described above.

-

Use a range of L-DOPA concentrations and a range of this compound concentrations.

-

Measure the initial reaction velocities (V) for each combination of substrate and inhibitor concentrations.

-

Construct a Lineweaver-Burk plot by plotting 1/V versus 1/[S] (where [S] is the substrate concentration) for each inhibitor concentration.[1]

-

Analyze the plot to determine the type of inhibition. For noncompetitive inhibition, the Vmax will decrease with increasing inhibitor concentration, while the Km will remain unchanged.[1]

UV-Vis Spectroscopic Analysis

UV-Vis spectroscopy can be used to further investigate the interaction between this compound and the tyrosinase enzyme.[7] By monitoring the changes in the absorption spectrum of the enzyme in the presence of the inhibitor, it is possible to confirm the binding and observe any conformational changes.[7]

Conclusion

This compound is a promising noncompetitive inhibitor of tyrosinase with a well-defined IC50 value. Its mechanism of action, involving binding to an allosteric site and inducing conformational changes that inactivate the enzyme, offers a distinct advantage over competitive inhibitors. The detailed experimental protocols provided in this guide will enable researchers to further investigate the potential of this compound and similar thiazolopyrimidine derivatives as effective agents for the treatment of hyperpigmentation disorders. Further studies, including in vivo efficacy and safety assessments, are warranted to fully elucidate the therapeutic potential of this novel inhibitor.

References

- 1. benchchem.com [benchchem.com]

- 2. Thiazolopyrimidine derivatives as novel class of small molecule tyrosinase inhibitor | Københavns Biblioteker [bibliotek.kk.dk]

- 3. mdpi.com [mdpi.com]

- 4. Synergistic Biomedical Potential and Molecular Docking Analyses of Coumarin–Triazole Hybrids as Tyrosinase Inhibitors: Design, Synthesis, In Vitro Profiling, and In Silico Studies [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Thiazolopyrimidine derivatives as novel class of small molecule tyrosinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Thiazolopyrimidine derivatives as novel class of small molecule tyrosinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Determining the Selectivity of Novel Tyrosinase Inhibitors for Fungal vs. Human Tyrosinase

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This guide outlines the essential concepts and methodologies for evaluating the selective inhibition of a novel compound against human tyrosinase over fungal tyrosinase. Due to the absence of publicly available data for a specific "Tyrosinase-IN-20," this document will serve as a comprehensive framework, using the term "novel inhibitor" to denote a test compound.

Introduction: The Imperative for Selectivity

Tyrosinase is a copper-containing enzyme that serves as the rate-limiting step in melanin (B1238610) biosynthesis.[1][2][3] Its inhibition is a primary strategy in the development of treatments for hyperpigmentation disorders (e.g., melasma, age spots) and in cosmetic skin-lightening applications.[1][4] Historically, fungal tyrosinase, particularly from the mushroom Agaricus bisporus (AbTYR), has been the workhorse for initial inhibitor screening due to its low cost, commercial availability, and high throughput suitability.[5]

However, significant structural and kinetic differences exist between fungal and human tyrosinase (hTYR).[6] Human tyrosinase is a membrane-bound glycoprotein, whereas fungal tyrosinase is a soluble protein.[1] These differences extend to the active site, meaning a potent inhibitor of fungal tyrosinase may exhibit weak activity against the human enzyme, or vice-versa.[6] Therefore, assessing the selectivity of a novel inhibitor is a critical step in the drug development pipeline to ensure its potential clinical efficacy.

Quantitative Analysis of Inhibitor Potency and Selectivity

The primary metric for quantifying inhibitor potency is the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of an inhibitor required to reduce enzyme activity by 50%. Selectivity is then determined by comparing the IC₅₀ values obtained for both human and fungal tyrosinases.

Table 1: Hypothetical Inhibitory Activity and Selectivity Profile of a Novel Tyrosinase Inhibitor

| Compound | Enzyme Source | Substrate | IC₅₀ (µM) [a] | Selectivity Index (SI) [b] |

| Novel Inhibitor | Agaricus bisporus (Fungal) | L-DOPA | 15.2 | 28.3 |

| Novel Inhibitor | Human (Recombinant) | L-DOPA | 0.54 | |

| Kojic Acid | Agaricus bisporus (Fungal) | L-DOPA | 18.1 | 1.2 |

| Kojic Acid | Human (Recombinant) | L-DOPA | 15.1 |

[a] The IC₅₀ value is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity. Lower values indicate higher potency. [b] Selectivity Index (SI) is calculated as IC₅₀ (Fungal) / IC₅₀ (Human). An SI > 1 indicates selectivity for human tyrosinase.

Experimental Protocols

Detailed and standardized protocols are crucial for generating reproducible and comparable data. Below are methodologies for key in vitro and cell-based assays.

This assay is a common primary screen for tyrosinase inhibitors.

Principle: Mushroom tyrosinase oxidizes L-DOPA (3,4-dihydroxyphenylalanine) to form dopachrome (B613829), a colored product that can be quantified spectrophotometrically at ~475 nm. An inhibitor will reduce the rate of dopachrome formation.

Materials:

-

Mushroom Tyrosinase (from Agaricus bisporus)

-

L-DOPA

-

Phosphate (B84403) Buffer (e.g., 50 mM, pH 6.8)

-

Test inhibitor and positive control (e.g., Kojic Acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation: Prepare stock solutions of L-DOPA, tyrosinase, and the test inhibitor in the phosphate buffer.

-

Assay Setup: In a 96-well plate, add the following to each well in order:

-

Phosphate Buffer

-

Varying concentrations of the test inhibitor (or vehicle control).

-

Mushroom tyrosinase solution.

-

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the L-DOPA solution to all wells to start the reaction.

-

Measurement: Immediately measure the absorbance at 475 nm at time zero and then every 1-2 minutes for 15-20 minutes using a microplate reader.

-

Calculation: Determine the rate of reaction (V) from the linear portion of the absorbance vs. time curve. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

% Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

-

IC₅₀ Determination: Plot the % Inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value.

This assay is essential for confirming activity against the target enzyme.

Principle: The principle is identical to the mushroom tyrosinase assay, but it utilizes recombinant human tyrosinase.

Materials:

-

Recombinant Human Tyrosinase

-

L-DOPA

-

Phosphate Buffer (e.g., 100 mM, pH 7.4)

-

Test inhibitor and positive control

-

96-well microplate and reader

Procedure:

-

The procedure is analogous to the mushroom tyrosinase assay.

-

Key Considerations: Recombinant human tyrosinase can be less stable and more expensive. Ensure optimal buffer conditions (pH, ionic strength) are used as recommended by the supplier. The enzyme concentration may need to be optimized to achieve a robust signal window.

This assay validates the inhibitor's activity in a biological context. B16F10 murine melanoma cells are a standard model as they produce melanin in response to stimulation.

Principle: The test compound is applied to B16F10 cells that have been stimulated to produce melanin. The inhibitor's efficacy is determined by measuring both the melanin content of the cells and the activity of tyrosinase within the cell lysate.

Materials:

-

B16F10 melanoma cells

-

Cell culture medium (e.g., DMEM) and supplements

-

α-Melanocyte-stimulating hormone (α-MSH) for stimulation

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

NaOH for melanin solubilization

-

BCA Protein Assay Kit

Procedure:

-

Cell Culture: Seed B16F10 cells in a multi-well plate and allow them to adhere.

-

Treatment: Treat the cells with various concentrations of the novel inhibitor for a set period (e.g., 72 hours). Include α-MSH in the media to stimulate melanogenesis.

-

Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.

-

Cellular Tyrosinase Activity:

-

Centrifuge the lysate to pellet debris.

-

Use the supernatant to perform a tyrosinase activity assay, as described in section 3.2, using L-DOPA as the substrate.

-

Normalize the activity to the total protein concentration of the lysate (determined by BCA assay).

-

-

Melanin Content Measurement:

-

Use the cell pellet remaining after lysis.

-

Solubilize the melanin by heating in 1N NaOH (e.g., at 80°C for 1 hour).

-

Measure the absorbance of the solubilized melanin at 405 nm.

-

Quantify the melanin content by comparing it to a standard curve generated with synthetic melanin.

-

Visualizations: Workflows and Pathways

Visual diagrams are essential for conceptualizing the experimental process and the biological context.

References

- 1. Tyrosinase - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Microbial Tyrosinase: Biochemical, Molecular Properties and Pharmaceutical Applications – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Structure-based design and evaluation of tyrosinase inhibitors targeting both human and mushroom isozymes - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Tyrosinase-IN-20 Mushroom Tyrosinase Activity Assay

For Research Use Only.

Introduction

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis and the undesirable browning of fruits and vegetables. It catalyzes the oxidation of monophenols to o-diphenols and the subsequent oxidation of o-diphenols to o-quinones, which are precursors for melanin formation. The inhibition of tyrosinase is a key strategy for the development of skin-lightening agents, treatments for hyperpigmentation disorders, and as anti-browning agents in the food industry. Tyrosinase-IN-20, a thiazolopyrimidine derivative also identified as compound 6a, is a potent, noncompetitive inhibitor of mushroom tyrosinase.[1][2][3] This document provides a detailed protocol for assessing the inhibitory activity of this compound on mushroom tyrosinase using L-DOPA as a substrate.

Principle

The assay is based on the ability of mushroom tyrosinase to catalyze the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) to dopaquinone. Dopaquinone spontaneously cyclizes and undergoes further oxidation to form the colored product, dopachrome (B613829), which exhibits a maximum absorbance at 475 nm. The rate of dopachrome formation is directly proportional to the tyrosinase activity. By measuring the change in absorbance over time, the enzymatic activity can be quantified. The inhibitory effect of this compound is determined by measuring the reduction in the rate of dopachrome formation in its presence.

Quantitative Data Summary

The inhibitory potency of this compound (compound 6a) and kinetic parameters from a representative study are summarized in the tables below.[3]

Table 1: Inhibitory Activity of this compound against Mushroom Tyrosinase

| Compound | IC50 (µM) | Inhibition Type | Reference Compound (Kojic Acid) IC50 (µM) |

| This compound (6a) | 28.50 | Noncompetitive | 43.50 |

Table 2: Kinetic Parameters of Mushroom Tyrosinase in the Presence of this compound (6a)

| Inhibitor Concentration (µM) | Vmax (mM/min) | Km (mM) |

| 5 | 22.22 | 0.69 |

| 10 | 12.66 | 0.68 |

| 25 | 10.35 | 0.65 |

| 50 | 8.40 | 0.69 |

| 100 | 5.15 | 0.66 |

Experimental Protocol

This protocol is designed for a 96-well microplate format, suitable for spectrophotometric analysis.

Materials and Reagents

-

Mushroom Tyrosinase (EC 1.14.18.1) from Agaricus bisporus (Sigma-Aldrich, Cat. No. T3824 or equivalent)

-

L-DOPA (L-3,4-dihydroxyphenylalanine) (Sigma-Aldrich, Cat. No. D9628 or equivalent)

-

This compound (MedChemExpress, Cat. No. HY-128756 or equivalent)

-

Kojic Acid (positive control) (Sigma-Aldrich, Cat. No. K3125 or equivalent)

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Sodium Phosphate (B84403) Buffer (50 mM, pH 6.8)

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 475 nm

Solution Preparation

-

50 mM Sodium Phosphate Buffer (pH 6.8): Prepare solutions of 50 mM sodium phosphate monobasic and 50 mM sodium phosphate dibasic. Titrate one solution with the other until a pH of 6.8 is achieved.

-

Mushroom Tyrosinase Stock Solution (1000 U/mL): Dissolve mushroom tyrosinase powder in cold (4°C) 50 mM sodium phosphate buffer to a concentration of 1000 U/mL. Prepare this solution fresh daily and keep on ice.

-

L-DOPA Stock Solution (10 mM): Dissolve L-DOPA in 50 mM sodium phosphate buffer to a final concentration of 10 mM. Prepare this solution fresh just before use and protect from light.

-

This compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Due to the hydrophobic nature of similar compounds, DMSO is the recommended solvent.

-

Working Solutions of this compound: Prepare serial dilutions of the this compound stock solution in 50 mM sodium phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects on enzyme activity.

-

Kojic Acid Working Solutions: Prepare serial dilutions of kojic acid in 50 mM sodium phosphate buffer to be used as a positive control.

Assay Procedure

-

Assay Plate Setup: In a 96-well plate, add the following components in the specified order:

-

Test Wells: 20 µL of this compound working solution + 160 µL of 50 mM Sodium Phosphate Buffer (pH 6.8) + 20 µL of Mushroom Tyrosinase solution.

-

Positive Control Wells: 20 µL of Kojic Acid working solution + 160 µL of 50 mM Sodium Phosphate Buffer (pH 6.8) + 20 µL of Mushroom Tyrosinase solution.

-

Negative Control (No Inhibitor): 20 µL of 50 mM Sodium Phosphate Buffer (containing the same final concentration of DMSO as the test wells) + 160 µL of 50 mM Sodium Phosphate Buffer (pH 6.8) + 20 µL of Mushroom Tyrosinase solution.

-

Blank Wells: 200 µL of 50 mM Sodium Phosphate Buffer (pH 6.8).

-

-

Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 25°C for 10 minutes.

-

Reaction Initiation: Add 20 µL of 10 mM L-DOPA solution to all wells except the blank wells to initiate the enzymatic reaction. The final volume in each well will be 220 µL.

-

Absorbance Measurement: Immediately measure the absorbance at 475 nm using a microplate reader. Continue to take readings every minute for a total of 10-20 minutes.

Data Analysis

-

Calculate the Rate of Reaction: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

-

Calculate the Percentage of Inhibition: Use the following formula to determine the percentage of tyrosinase inhibition for each concentration of this compound and kojic acid:

% Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

Where:

-

V_control is the rate of reaction in the negative control well.

-

V_inhibitor is the rate of reaction in the presence of the inhibitor.

-

-

Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, can be determined by non-linear regression analysis of the dose-response curve.

Visualizations

Signaling Pathway and Inhibition

The following diagram illustrates the enzymatic reaction catalyzed by tyrosinase and the point of inhibition by this compound.

Caption: Melanin synthesis pathway and the inhibitory action of this compound.

Experimental Workflow

The diagram below outlines the key steps of the mushroom tyrosinase activity assay.

Caption: Workflow for the this compound mushroom tyrosinase activity assay.

References

Application Notes and Protocols for Tyrosinase-IN-20 in B16F10 Melanoma Cell Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanoma, a malignant tumor of melanocytes, poses a significant challenge in oncology. A key enzyme in melanocyte function is tyrosinase, which plays a crucial role in the melanin (B1238610) synthesis pathway, also known as melanogenesis. Overactivity of tyrosinase is associated with hyperpigmentation and is a target for therapeutic intervention in melanoma. Tyrosinase-IN-20 is a small molecule inhibitor designed to target this enzymatic activity. These application notes provide detailed protocols for evaluating the efficacy of this compound in the B16F10 murine melanoma cell line, a widely used model for studying melanogenesis and melanoma biology. The following sections detail the necessary procedures for cell culture, and for assessing cell viability, melanin content, and cellular tyrosinase activity upon treatment with this compound.

Data Presentation

The following tables are templates for presenting quantitative data obtained from the described assays.

Table 1: Effect of this compound on B16F10 Cell Viability (MTT Assay)

| Treatment Group | Concentration (µM) | Cell Viability (% of Control) | Standard Deviation |

| Vehicle Control | 0 | 100 | ± 4.8 |

| This compound | 10 | User-generated data | User-generated data |

| 25 | User-generated data | User-generated data | |

| 50 | User-generated data | User-generated data | |

| 100 | User-generated data | User-generated data | |